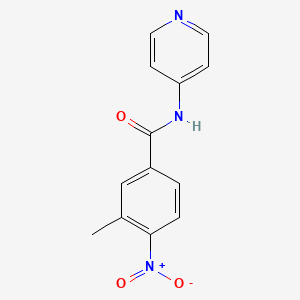![molecular formula C13H10Cl2N2O3S B5691207 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide, also known as CCABS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, enzyme inhibition, and drug design. In cancer research, 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has shown promising results as a potential therapeutic agent for the treatment of breast cancer. It has also been studied as an inhibitor of carbonic anhydrase, an enzyme that plays a role in various physiological processes. Additionally, 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has been investigated for its potential as a scaffold for the design of novel drugs.
Mécanisme D'action
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide is believed to exert its effects through inhibition of carbonic anhydrase, which is involved in the regulation of pH and ion transport in various tissues. By inhibiting this enzyme, 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide may disrupt cellular processes that are necessary for the survival and proliferation of cancer cells. The exact mechanism of action of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of cell cycle arrest, and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments using 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide. One area of interest is the development of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide and its effects on various physiological processes. Finally, optimization of the synthesis method and purification techniques may lead to improved yields and purity of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide, which could facilitate its use in future research.
Méthodes De Synthèse
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzenesulfonamide with 2-chloroaniline in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity and yield of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide can be improved through optimization of the reaction conditions.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(2-chlorophenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-9-5-1-3-7-11(9)16-13(18)17-21(19,20)12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROURPPJPITTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691139.png)
![3-[(3R*,4S*)-1-(2-chloro-5-fluorobenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5691152.png)
![phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5691153.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5691154.png)
![4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5691160.png)
![2-(pyridin-2-ylmethyl)-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691168.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5691172.png)
![2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5691186.png)

![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)

![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)